molecular formula C17H18N2O6S B15208245 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid CAS No. 90683-83-3

4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid

Cat. No.: B15208245
CAS No.: 90683-83-3
M. Wt: 378.4 g/mol
InChI Key: HBBNLOSHGSHJIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxyphenoxy group, a pyrrolidinyl group, and a sulfamoylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hydroxyphenoxy intermediate, which is then subjected to nucleophilic substitution reactions to introduce the pyrrolidinyl group. The final step involves the sulfonation of the benzoic acid derivative to yield the target compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous production, better control of reaction parameters, and reduced waste generation .

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. The sulfamoyl group may participate in covalent bonding or electrostatic interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxyphenoxy)-3-(morpholin-1-yl)-5-sulfamoylbenzoic acid
  • 4-(4-Hydroxyphenoxy)-3-(piperidin-1-yl)-5-sulfamoylbenzoic acid

Uniqueness

Compared to similar compounds, 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid exhibits unique properties due to the presence of the pyrrolidinyl group. This group can influence the compound’s solubility, stability, and binding affinity, making it a valuable candidate for specific applications in medicinal chemistry and drug development.

Properties

CAS No.

90683-83-3

Molecular Formula

C17H18N2O6S

Molecular Weight

378.4 g/mol

IUPAC Name

4-(4-hydroxyphenoxy)-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid

InChI

InChI=1S/C17H18N2O6S/c18-26(23,24)15-10-11(17(21)22)9-14(19-7-1-2-8-19)16(15)25-13-5-3-12(20)4-6-13/h3-6,9-10,20H,1-2,7-8H2,(H,21,22)(H2,18,23,24)

InChI Key

HBBNLOSHGSHJIA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.